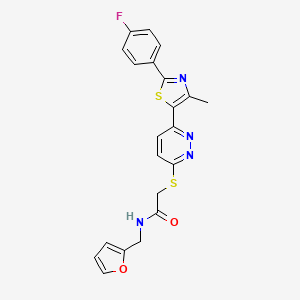

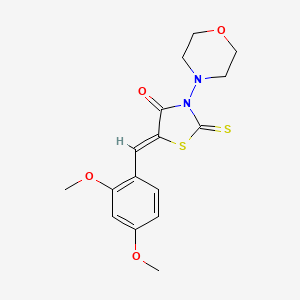

![molecular formula C20H18ClN5 B2550081 1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-53-8](/img/structure/B2550081.png)

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and potential pharmacological applications.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidines involves the cyclization of precursor molecules. For instance, the synthesis of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines reported in the first paper involves the design and synthesis of novel compounds with a focus on structure–activity relationship studies . Similarly, the second paper describes the nucleophilic substitution of a 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine to produce a 4-substituted product . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The second paper provides insights into the structure of a related compound, which was established using various spectroscopic methods and X-ray analysis . These techniques could be applied to determine the molecular structure of "1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine".

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines typically include substitutions at various positions on the ring system. The second paper discusses the selective production of a 4-substituted product through nucleophilic substitution . This suggests that the compound may also undergo similar reactions, which could be useful for further functionalization or for the synthesis of analogs with different pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by the substituents on the rings. The first paper mentions that the most effective analogs for inhibiting Mycobacterium tuberculosis growth had a 3-(4-fluoro)phenyl group along with various alkyl, aryl, and heteroaryl substituents . These properties, such as solubility, stability, and reactivity, are crucial for the pharmacological profile of the compounds. The third paper also discusses the crystal structure and intermolecular interactions of a related compound, which can affect its physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives are synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, a study discussed the synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound in aqueous media, showcasing innovative methods for creating these compounds (Kaping, Helissey, & Vishwakarma, 2020). This approach not only offers a sustainable pathway for synthesis but also underlines the compound's potential in facilitating the development of novel chemical entities with specific desired properties.

Biological Activities and Potential Applications

Anticancer and Antimicrobial Potential : Research has identified pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer and antimicrobial agents. For example, novel pyrazolo derivatives have shown significant antimicrobial and anticancer activities, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings are critical for drug discovery, offering a foundation for developing new treatments.

Insecticidal and Antibacterial Properties : Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, demonstrating the broad spectrum of biological activities associated with these compounds (Deohate & Palaspagar, 2020). This suggests their potential use in agricultural applications, such as safer, more effective pesticides or in public health to combat resistant bacterial strains.

Serotonin 5-HT6 Receptor Antagonists : Pyrazolo[3,4-d]pyrimidines have been explored as serotonin 5-HT6 receptor antagonists, indicating their potential in the treatment of neurological disorders. Compounds with potent antagonist activity have been identified, offering insights into the development of new therapeutics for conditions such as depression and anxiety (Ivachtchenko et al., 2011).

Propiedades

IUPAC Name |

1-(5-chloro-2-methylphenyl)-N-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-12-5-7-16(8-14(12)3)25-19-17-10-24-26(20(17)23-11-22-19)18-9-15(21)6-4-13(18)2/h4-11H,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBIFMYBCGITTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

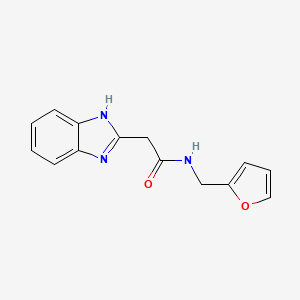

![4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2549999.png)

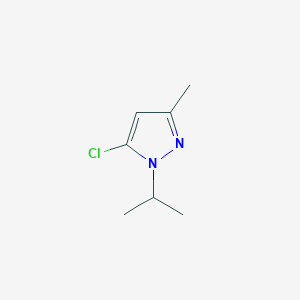

![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)

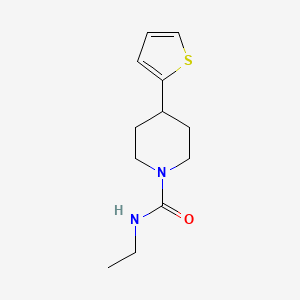

![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)

![Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate](/img/structure/B2550019.png)